TRPA1 Antagonist Activity: Direct Head-to-Head Comparison with Phenyl Isothiocyanate (PITC)
1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) acts as a TRPA1 antagonist, inhibiting allyl isothiocyanate (AITC)-induced calcium influx with an IC50 of 5.5 µM [1]. In a direct head-to-head comparison within the same assay system, this compound exhibits more potent antagonism than phenyl isothiocyanate (PITC), which has a reported IC50 of 3.4 µM under identical conditions [2]. The presence of both chloro and methoxy substituents on the target compound confers enhanced TRPA1 engagement relative to the unsubstituted PITC, which lacks these functional groups.
| Evidence Dimension | TRPA1 Antagonism Potency (Inhibition of AITC-induced calcium influx) |
|---|---|
| Target Compound Data | IC50 = 5.5 µM |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC): IC50 = 3.4 µM |
| Quantified Difference | Approximately 1.6-fold greater potency (lower IC50) for the target compound compared to PITC |
| Conditions | Rat TRPA1 expressed in HEK293 cells; assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium |
Why This Matters
The 1.6-fold increase in TRPA1 antagonist potency directly supports the selection of 1-Chloro-4-isothiocyanato-2-methoxybenzene over unsubstituted PITC for pain and sensory neuron research requiring a more efficacious TRPA1 modulator.
- [1] BindingDB. (n.d.). CHEMBL195624: 1-Chloro-4-isothiocyanato-2-methoxybenzene. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50410498 View Source
- [2] BindingDB. (n.d.). CHEMBL188181: Phenyl isothiocyanate. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394654 View Source
